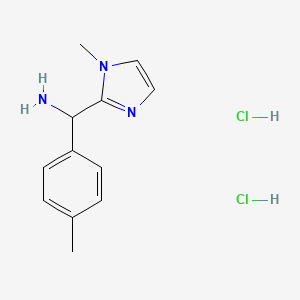

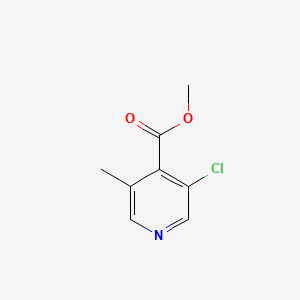

![molecular formula C12H17NO3 B572673 (3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione CAS No. 1214741-20-4](/img/structure/B572673.png)

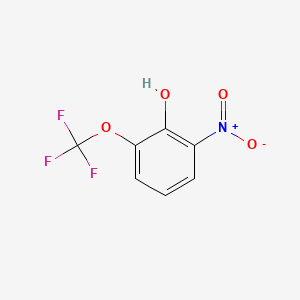

(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . Oxazole derivatives are widely distributed in terrestrial and marine environments and exhibit extensive pharmacological activities .

Synthesis Analysis

Oxazole derivatives can be synthesized through various methods. One such method is the Rh(III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives . This reaction can tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary greatly depending on the functional groups attached to the oxazole ring. The structure of the oxazole ring can influence properties such as fluorescence .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed olefination reaction can be used to build diverse oxazole derivatives from functional alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to be highly fluorescent and efficient two-photon absorbers .Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis of novel compounds through diastereoselective 1,3-dipolar cycloaddition reactions, leading to the creation of pyrrolo and isoxazole derivatives. For instance, Moroz et al. (2018) demonstrated the synthesis of substituted pyrrolo[3,2-d]isoxazoles via reactions of 1H-pyrrol-2,3-diones with nitrones, showcasing the potential for creating complex molecular structures through specific synthetic pathways (Moroz et al., 2018).

Molecular Electronics and Photonics

Compounds with pyrrolo and oxazole moieties have been explored for their electronic and photonic properties. For example, the development of conjugated polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) units has been investigated for their application in organic thin film transistors, highlighting the relevance of these compounds in semiconducting materials and electronic devices (Guo, Sun, & Li, 2014).

Antimicrobial and Antiviral Research

The search for new antimicrobial and antiviral agents has led to the synthesis and evaluation of compounds with pyrrolo[1,2-c]oxazole structures. Although the exact compound mentioned was not identified, related research efforts have focused on synthesizing new derivatives with potential antimicrobial properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their antimicrobial activities, indicating the broader relevance of this class of compounds in pharmacological research (Research not directly related to the specified compound, 2020).

Propriétés

IUPAC Name |

(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUAJNQTKSSATQ-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

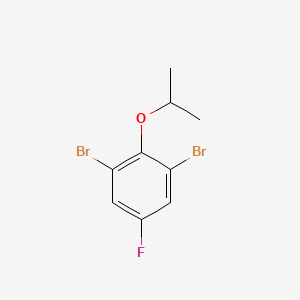

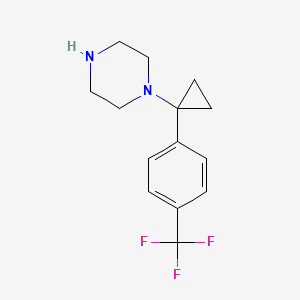

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)